molecular formula C11H13NO2 B3048881 5-Methoxy-3,3-dimethylisoindolin-1-one CAS No. 184906-29-4

5-Methoxy-3,3-dimethylisoindolin-1-one

Cat. No.: B3048881
CAS No.: 184906-29-4
M. Wt: 191.23 g/mol
InChI Key: ZLMBGBZUFNKJRJ-UHFFFAOYSA-N
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Description

5-Methoxy-3,3-dimethylisoindolin-1-one: is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is an isoindolinone derivative, characterized by a methoxy group at the 5-position and two methyl groups at the 3-position of the isoindolinone ring

Scientific Research Applications

5-Methoxy-3,3-dimethylisoindolin-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3,3-dimethylisoindolin-1-one can be achieved through several methods. One common method involves the reaction of 1-(1-isocyanato-1-methylethyl)-3-methoxybenzene with iron (III) chloride in 1,2-dichloroethane . The reaction conditions typically include:

    Temperature: Room temperature to reflux

    Solvent: 1,2-dichloroethane

    Catalyst: Iron (III) chloride

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of solvent, catalyst, and reaction conditions may be optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3,3-dimethylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include or .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like (e.g., chlorine, bromine) or (e.g., amines, thiols) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-Methoxy-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

  • 5-Methoxyindole-3-carboxaldehyde
  • 3,3-Dimethylisoindolin-1-one
  • 5-Methoxy-1H-indole-3-carboxylic acid

Comparison: 5-Methoxy-3,3-dimethylisoindolin-1-one is unique due to the presence of both methoxy and dimethyl groups on the isoindolinone ring. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties. For example, the methoxy group can influence the compound’s reactivity and solubility, while the dimethyl groups can affect its steric properties and binding affinity to molecular targets.

Properties

IUPAC Name

5-methoxy-3,3-dimethyl-2H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)9-6-7(14-3)4-5-8(9)10(13)12-11/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMBGBZUFNKJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)C(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442044
Record name 5-Methoxy-3,3-dimethylisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184906-29-4
Record name 5-Methoxy-3,3-dimethylisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-3,3-dimethylisoindolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cold slurry of FeCl3 (35.69 g, 220 mmol) in dry DCE (800 mL) is added a solution of isocyanate 56 (19.12 g, 100.0 mmol) in the same solvent (100 mL) over 45 min. After completion of the addition, GC analysis of an aliquot indicates complete reaction. Water (600 mL) is added and the resulting mixture is stirred vigorously. The layers are separated, and the organic phase is washed 2×1 L with 1 M tartaric acid solution and once with brine. The solution is dried (MgSO4), filtered and evaporated to a dark liquid. This is purified by FC (1:4 hexane/EtOAc, then EtOAc) to provide the 5-methoxy isoindolone 57 as a pale yellow solid, mp 146-147° C., 7.38 g (39%), and the regioisomeric 7-methoxy isoindolone 61 as a yellow solid, mp 155-158° C., 2.85 g (15%). For 57: 1H NMR (CDCl3) 7.74 (d, 1, J=8.5), 7.00-6.95 (m, 1), 6.85 (d, 1, J=2.2), 3.89 (s, 3), 1.54 (s, 6); 13C NMR (CDCl3) 169.57, 163.19, 155.44, 125.31, 123.14, 114.18, 105.92, 58.64, 55.61, 27.81; MS (MW=191.2, EI, eE=70 eV) m/z 191 (M+), 176 (base peak), 161, 133, 118, 88, 77, 63, 42.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
35.69 g
Type
reactant
Reaction Step One
Quantity
19.12 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
solvent
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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